molecular formula C30H34BrN5O7 B1682958 Tcv-309 CAS No. 131311-25-6

Tcv-309

Cat. No. B1682958
M. Wt: 656.5 g/mol
InChI Key: DVGLBKDNVHDMTD-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

TCV-309 is a platelet activating factor (PAF) inhibitor. TCV-309 attenuates the priming effects of bronchoalveolar macrophages in cerulein-induced pancreatitis rats. TCV-309 reduces graft PMN infiltration and enhances early function of 24-hour-preserved rat kidneys with long warm ischemia. TCV-309 inhibits leukocyte accumulation and protects against splanchnic artery occlusion shock.

properties

CAS RN

131311-25-6

Product Name

Tcv-309

Molecular Formula

C30H34BrN5O7

Molecular Weight

656.5 g/mol

IUPAC Name

2-[3-(N-(5-bromo-1-propylpyridin-1-ium-3-carbonyl)anilino)propanoylamino]ethyl 3,4-dihydro-1H-isoquinoline-2-carboxylate;nitrate

InChI

InChI=1S/C30H33BrN4O4.NO3/c1-2-15-33-20-25(19-26(31)22-33)29(37)35(27-10-4-3-5-11-27)17-13-28(36)32-14-18-39-30(38)34-16-12-23-8-6-7-9-24(23)21-34;2-1(3)4/h3-11,19-20,22H,2,12-18,21H2,1H3;/q;-1/p+1

InChI Key

DVGLBKDNVHDMTD-UHFFFAOYSA-O

SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Canonical SMILES

CCC[N+]1=CC(=CC(=C1)Br)C(=O)N(CCC(=O)NCCOC(=O)N2CCC3=CC=CC=C3C2)C4=CC=CC=C4.[N+](=O)([O-])[O-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

3-bromo-5-(N-phenyl-N-(2-((2-(1,2,3,4-tetrahydro-2-isoquinolylcarbonyloxy)ethyl)carbamoyl)ethyl)carbamoyl)-1-propylpyridinium nitrate
TCV 309
TCV-309

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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